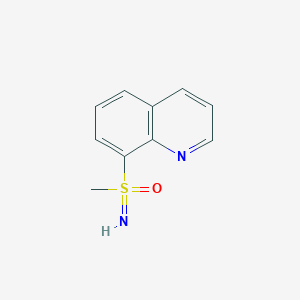
Imino(methyl)(quinolin-8-yl)-lambda6-sulfanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Imino(methyl)(quinolin-8-yl)-lambda6-sulfanone is a chemical compound that has garnered attention due to its unique structure and potential applications in various scientific fields. This compound features a quinoline ring, which is a nitrogen-containing heterocyclic structure, and a sulfanone group, which is a sulfur-containing functional group. The combination of these moieties imparts distinctive chemical properties to the compound, making it a subject of interest in both academic and industrial research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Imino(methyl)(quinolin-8-yl)-lambda6-sulfanone typically involves the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized using methods such as the Skraup, Döbner–Von Miller, Friedländer, Conrad–Limpach–Knorr, and Combes reactions.
Introduction of the Sulfanone Group: The sulfanone group can be introduced through reactions involving sulfur-containing reagents.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated synthesis platforms to streamline the production process .
Analyse Des Réactions Chimiques
Types of Reactions: Imino(methyl)(quinolin-8-yl)-lambda6-sulfanone can undergo various chemical reactions, including:
Substitution: The compound can participate in substitution reactions, where functional groups on the quinoline ring or the sulfanone group are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents, nucleophiles.
Major Products Formed:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Thiols, sulfides.
Substitution Products: Various substituted quinoline and sulfanone derivatives.
Applications De Recherche Scientifique
Imino(methyl)(quinolin-8-yl)-lambda6-sulfanone has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of Imino(methyl)(quinolin-8-yl)-lambda6-sulfanone involves its interaction with molecular targets and pathways within biological systems. The quinoline ring can act as a ligand, binding to metal ions or proteins, thereby modulating their activity. The sulfanone group can participate in redox reactions, influencing cellular processes such as oxidative stress and signal transduction .
Comparaison Avec Des Composés Similaires
Quinoline Derivatives: Compounds such as 8-hydroxyquinoline and 8-aminoquinoline share the quinoline ring structure and exhibit similar biological activities.
Sulfanone Compounds: Sulfanilamide and other sulfonamide derivatives contain the sulfanone group and are known for their antibacterial properties.
Uniqueness: Imino(methyl)(quinolin-8-yl)-lambda6-sulfanone is unique due to the combination of the quinoline ring and the sulfanone group, which imparts distinct chemical and biological properties. This dual functionality allows for a broader range of applications and interactions compared to compounds containing only one of these moieties .
Propriétés
Formule moléculaire |
C10H10N2OS |
|---|---|
Poids moléculaire |
206.27 g/mol |
Nom IUPAC |
imino-methyl-oxo-quinolin-8-yl-λ6-sulfane |
InChI |
InChI=1S/C10H10N2OS/c1-14(11,13)9-6-2-4-8-5-3-7-12-10(8)9/h2-7,11H,1H3 |
Clé InChI |
VKPOJWXMDDJWHR-UHFFFAOYSA-N |
SMILES canonique |
CS(=N)(=O)C1=CC=CC2=C1N=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[1-(Aminomethyl)-4-methylcyclohexyl]-2-hydroxyacetaldehyde](/img/structure/B13205603.png)
![2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-4-yl}acetic acid](/img/structure/B13205606.png)
![2-Oxo-4-propan-2-yl-1,3-dihydropyrido[2,3-b]pyrazine-7-carboxylic acid](/img/structure/B13205614.png)
![1-(propan-2-yl)-1H-imidazo[4,5-c]pyridine-2-thiol](/img/structure/B13205629.png)
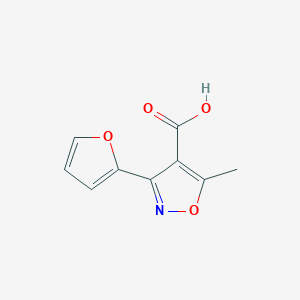
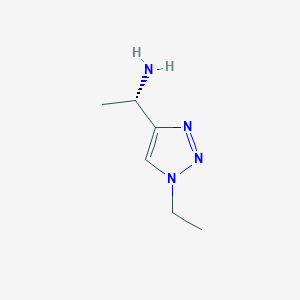
![7-Methyl-2-azaspiro[4.4]nonane](/img/structure/B13205641.png)
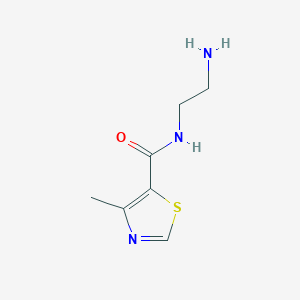
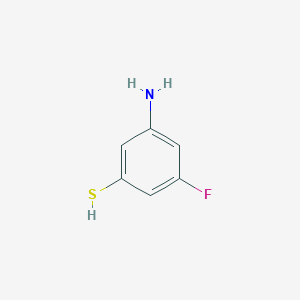
![3-(Iodomethyl)-2,7-dioxaspiro[4.5]decane](/img/structure/B13205651.png)
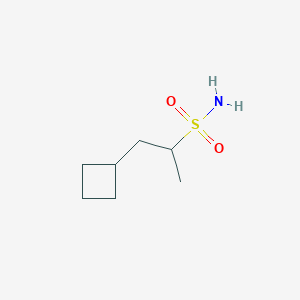
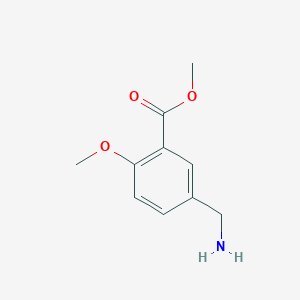
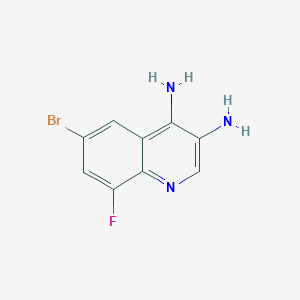
![tert-butyl N-{[2-(methylamino)-1,3-thiazol-4-yl]methyl}carbamate](/img/structure/B13205672.png)
